molecular formula C23H22N2O3 B2917216 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 941889-08-3

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2917216
CAS No.: 941889-08-3
M. Wt: 374.44
InChI Key: WYSINVHGEPXKNL-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a pyrrolidinone ring, a naphthalene moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The biological activity of this compound would depend on its specific structure and the target it interacts with. Pyrrolidine derivatives are found in many drugs and biologically active compounds, so this compound could potentially have a variety of biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-13-19(9-11-21(16)25-12-4-7-23(25)27)24-22(26)15-28-20-10-8-17-5-2-3-6-18(17)14-20/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSINVHGEPXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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